molecular formula C14H16N4O4S B2556723 Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate CAS No. 188558-76-1

Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate

Cat. No. B2556723
CAS RN: 188558-76-1
M. Wt: 336.37
InChI Key: VDJJZDDUUQPLLY-UHFFFAOYSA-N
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Description

“Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate” is a chemical compound with the molecular formula C14H16N4O4S . It has an average mass of 336.366 Da and a monoisotopic mass of 336.089233 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates was synthesized by reacting methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine in a 1:1 mixture of acetic acid–ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by techniques such as NMR spectroscopy and X-ray diffraction analysis .


Chemical Reactions Analysis

The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds producing pyran, pyridine, and pyridazine derivatives . Also, the reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives was studied .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to utilize them as antibacterial agents. The development of these compounds involves reactions that produce derivatives with potential antibacterial activities. For example, specific compounds synthesized for this purpose have demonstrated high antibacterial activities, highlighting their potential in creating new antibiotics or antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, the antimicrobial activity of Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts has been studied, indicating the potential of these compounds in antimicrobial applications (Gein et al., 2020).

Anti-Helicobacter pylori Agents

Derivatives of carbamates have been explored for their selective activity against the gastric pathogen Helicobacter pylori, with certain compounds meeting significant in vitro microbiological criteria required for novel anti-H. pylori agents. This suggests their applicability in treating infections caused by H. pylori, potentially offering new therapeutic options (Carcanague et al., 2002).

Herbicide Development

Research into pyrimidinylthiobenzoates has focused on their inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial in branched-chain amino acid biosynthesis. This research not only advances our understanding of the bioactive conformations of such compounds but also aids in the design of new herbicides targeting AHAS, with implications for improving agricultural practices (He et al., 2007).

Biological and Chemical Research

The synthesis and characterization of sulfonamide-derived compounds and their transition metal complexes have been explored, with findings indicating moderate to significant antibacterial and antifungal activities. These studies contribute to the broader field of medicinal chemistry and the development of new drugs (Chohan & Shad, 2011).

Agricultural Applications

In the agricultural sector, the sustained release of fungicides like carbendazim and tebuconazole through solid lipid nanoparticles and polymeric nanocapsules has been investigated. Such carrier systems offer advantages such as modified release profiles, reduced environmental toxicity, and targeted delivery, showcasing the potential of these compounds in enhancing plant disease management (Campos et al., 2015).

Mechanism of Action

While the specific mechanism of action for “Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate” is not mentioned in the retrieved papers, similar compounds containing a sulfonamido moiety have been used as carbonic anhydrase inhibitors, antibacterial agents, anticancer, anti-inflammatory and analgesic agents, β3-adrenergic receptor agonists, PC-1 inhibitors, antifungal agents, and antiviral agents .

Future Directions

The future directions for research on “Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate” and similar compounds could include further exploration of their biological activities, potential applications in medicine, and environmental impact. The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents is an area of ongoing research .

properties

IUPAC Name

methyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-8-10(2)16-13(15-9)18-23(20,21)12-6-4-11(5-7-12)17-14(19)22-3/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJJZDDUUQPLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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